

Efficacy Data Comparison: Oral Paclitaxel + Encequidar vs. IV Paclitaxel

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Compound Focus: Encequidar

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Efficacy and Survival Metric	Oral Paclitaxel + Encequidar	IV Paclitaxel	Notes
Confirmed Radiographic Response (ITT)	36% [1] [2]	23% [1]	Primary endpoint; P = 0.01 [1] [2]
Tumor Response (as reported)	35.8% [3]	23.4% [3]	Consistent with primary endpoint data
Median Progression-Free Survival (PFS)	8.4 months [1] [4]	7.4 months [1] [4]	Hazard Ratio (HR) 0.768; P = 0.046 [1]
Median Overall Survival (OS)	22.7 months [1]	16.5 months [1]	HR 0.794; P = 0.08 [1]

Response rates were also analyzed across key breast cancer subtypes, showing particular benefit in certain populations.

Subgroup Analysis: Tumor Response by Cancer Type

Cancer Subtype	Oral Paclitaxel + Encequidar	IV Paclitaxel
HR-positive/HER2-negative	44.8% [3]	21.4% [3]
Triple-Negative Breast Cancer (TNBC)	30.5% [3]	20.2% [3]
HER2-positive	49% [3]	47.4% [3]

Detailed Experimental Protocol

The compelling response rate data comes from a robust, phase III, open-label, randomized study [1].

- **Objective:** To compare the efficacy and safety of oral paclitaxel plus **Encequidar** versus standard IV paclitaxel in patients with metastatic breast cancer [1].
- **Patient Population:** 402 women with histologically or cytologically confirmed metastatic breast cancer were enrolled. Patients were required to have adequate organ function and could not have received a taxane in the 12 months prior to the study [1].
- **Study Design:**
 - **Randomization:** Patients were randomly assigned in a 2:1 ratio to either the oral or IV group [1].
 - **Intervention Arm (oPac+E):** Received oral paclitaxel (205 mg/m²) plus **Encequidar** (15 mg) for 3 consecutive days per week. **Encequidar** was administered one hour before paclitaxel on an empty stomach [1].
 - **Control Arm (IVpac):** Received IV paclitaxel (175 mg/m²) infused over 3 hours once every 3 weeks, with standard premedication to prevent hypersensitivity [1].
- **Endpoints Assessment:**
 - **Primary Endpoint:** Confirmed radiological tumor response rate, assessed by Blinded Independent Central Review (BICR) using RECIST 1.1 criteria. A "confirmed response" required response on two consecutive imaging evaluations [1].
 - **Secondary Endpoints:** Included Progression-Free Survival (PFS) and Overall Survival (OS), also evaluated by BICR [1].
- **Analysis Populations:**
 - **Intent-to-Treat (ITT):** All 402 randomized patients.
 - **Modified ITT (mITT):** 360 patients who had evaluable baseline lesions and received a minimum required dose of the study drug [1].

Mechanism of Action: How **Encequidar** Enables Oral Chemotherapy

The following diagram illustrates the mechanism by which **Encequidar** facilitates the absorption of oral taxanes, which is the foundation for its clinical efficacy.

Paclitaxel and docetaxel are substrates of P-glycoprotein (P-gp), a transporter highly expressed on the surface of enterocytes in the gut. Orally administered alone, these drugs are actively pumped back into the intestinal lumen by P-gp, leading to very low systemic absorption and bioavailability [3] [5]. **Encequidar** is a potent, highly specific, and **minimally absorbed P-gp inhibitor**. By temporarily blocking this pump in the gut, it allows oral paclitaxel or docetaxel to pass through the intestinal wall and into the bloodstream, achieving clinically relevant systemic exposure [3] [1].

Emerging Application: Oral Docetaxel with **Encequidar**

Research on this approach extends beyond paclitaxel. A phase I clinical trial investigated oral docetaxel co-administered with **Encequidar** (oDox+E) in patients with metastatic prostate cancer [5].

- **Findings:** The combination demonstrated a **mean absolute bioavailability of 16.14%** across tested doses, a significant increase from the negligible absorption of oral docetaxel alone. At the highest dose (300 mg/m²), the systemic exposure approached levels comparable to standard IV docetaxel [5].
- **Conclusion:** The study concluded that oDox+E has a safe and tolerable profile and that a multi-dose regimen could achieve exposures comparable to IV docetaxel, warranting further development [5].

The data indicates that **Encequidar**-based oral chemotherapy offers a clinically effective alternative to IV formulations, with a distinct efficacy and safety profile. This platform technology has the potential to develop oral versions of other IV drugs that are P-gp substrates.

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